N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine
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Overview
Description
The compound "N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine" is a derivative of the 2-aminopyridine family, which is known for its biological activity and potential as a pharmacological agent. The structure of the compound suggests that it may have applications in the inhibition of nitric oxide synthase (NOS), particularly the inducible NOS (iNOS), due to the presence of the nitropyridine moiety and the substituted piperidine ring .
Synthesis Analysis
The synthesis of related N-substituted 2-aminopyridine derivatives has been explored in various studies. For instance, compounds with a piperidine substitution have been synthesized through reactions involving chloropyridine and nitroiminoimidazolidine, yielding high product yields . Additionally, N-methylpyridin-4(1H)-ylidene amines have been synthesized via a one-pot reaction involving N-methylated-4-chloropyridinium triflate and various amines, followed by the addition of sodium hydride in dichloromethane . These methods could potentially be adapted for the synthesis of "N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of "N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine" would likely exhibit significant electron-donating properties due to the presence of the N-methylpiperidinyl group. This could enhance its binding affinity to metal centers in catalytic systems or to enzymes such as NOS. The flipping of the pyridine ring observed in similar compounds allows for different interactions with residues within the target proteins, which can confer selectivity and potency .
Chemical Reactions Analysis
The reactivity of 2-aminopyridine derivatives with nitrous acid has been extensively studied, revealing that the nitrosation process is of first order in both the amine and nitrous acid . The formation of N-nitroso derivatives is a key step in these reactions, which can further undergo transformations such as denitrosation or react with other functional groups to form various heterocyclic compounds . These reactions are influenced by factors such as acid concentration and the ionic strength of the solution .
Physical and Chemical Properties Analysis
The physical and chemical properties of "N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine" can be inferred from related compounds. The presence of the nitro group and the substituted amine is likely to affect the compound's solubility, acidity, and stability. The compound's interaction with acids, bases, and other reagents would be influenced by the basicity of the pyridine nitrogen and the steric hindrance provided by the piperidine ring . The electronic properties of the molecule, such as its electron-donating ability, would be crucial in its potential applications in catalysis and enzyme inhibition .
Scientific Research Applications
Formation and Degradation Kinetics in Water
This compound is part of the broader chemical category of amines, which are significant due to their role in the formation and degradation of N-nitrosodimethylamine (NDMA) in water. Understanding the kinetics of these reactions is crucial for water purification and contamination prevention. The mechanisms involve electron transfers or oxygen atom transfer steps, highlighting the compound's reactivity and potential in water treatment applications (Sharma, 2012).
Role in Biogenic Amine Formation and Nitrosamine Formation
N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine, as part of the amine family, is implicated in the formation of biogenic amines in fish. These biogenic amines play a role in food safety and quality determination. The compound's involvement in the formation of nitrosamines, which are potential carcinogens, is also significant, necessitating a deep understanding of its behavior in various food products and the implications for consumer health (Bulushi et al., 2009).
Implications in Fungi-contaminated Foods
The presence of N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine and related compounds in fungi-contaminated foods leads to the formation of various nitroso compounds. The carcinogenicity of these compounds, such as NMAMBA, has been shown in animal models, highlighting the importance of understanding the compound's role in food contamination and its implications for human health (Li et al., 1986).
Treatment of Wastewater
The compound's relevance in the treatment of water and wastewater is significant. It is involved in the formation of NDMA and related compounds during treatment processes, necessitating strategies for its control and remediation. Advanced oxidation processes and biological treatments are being explored to efficiently degrade these compounds, highlighting the compound's importance in environmental management and public health (Sgroi et al., 2018).
Future Directions
properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-14-7-4-9(5-8-14)13-11-10(15(16)17)3-2-6-12-11/h2-3,6,9H,4-5,7-8H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLYFAXPUULTJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpiperidin-4-yl)-3-nitropyridin-2-amine |
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